molecular formula C17H22N6O B13143462 Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(morpholinomethyl)-s-triazin-2-yl)- CAS No. 30146-67-9

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(morpholinomethyl)-s-triazin-2-yl)-

Cat. No.: B13143462
CAS No.: 30146-67-9
M. Wt: 326.4 g/mol
InChI Key: GZNITGCANOQBQW-UHFFFAOYSA-N
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Description

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(morpholinomethyl)-s-triazin-2-yl)- is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(morpholinomethyl)-s-triazin-2-yl)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(morpholinomethyl)-s-triazin-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(morpholinomethyl)-s-triazin-2-yl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(morpholinomethyl)-s-triazin-2-yl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in biological pathways. The compound can modulate these pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-amino-6-(morpholinomethyl)-s-triazin-2-yl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

30146-67-9

Molecular Formula

C17H22N6O

Molecular Weight

326.4 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-6-(morpholin-4-ylmethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C17H22N6O/c18-16-19-15(12-22-7-9-24-10-8-22)20-17(21-16)23-6-5-13-3-1-2-4-14(13)11-23/h1-4H,5-12H2,(H2,18,19,20,21)

InChI Key

GZNITGCANOQBQW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC(=NC(=N3)N)CN4CCOCC4

Origin of Product

United States

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